molecular formula C8H16O2 B1354777 (1R,2R)-1,2-Cyclohexanedimethanol CAS No. 25712-33-8

(1R,2R)-1,2-Cyclohexanedimethanol

Cat. No. B1354777
CAS RN: 25712-33-8
M. Wt: 144.21 g/mol
InChI Key: XDODWINGEHBYRT-HTQZYQBOSA-N
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Description

(1R,2R)-1,2-Cyclohexanedimethanol (CHDM) is a versatile and useful organic compound that has many applications in the field of synthetic organic chemistry. It is a cyclic diol with two primary hydroxyl groups, which makes it a valuable building block for the synthesis of a wide range of compounds. CHDM is used in many different laboratory experiments, as well as in various industrial and commercial applications.

Scientific Research Applications

Flame Retardant Research

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), which includes rac-(1R,2R)-1,2-dibromo-(4S)-4-((1S)-1,2-dibromoethyl)cyclohexane (alpha-TBECH) and rac-(1R,2R)-1,2-dibromo-(4S)-4-((1R)-1,2-dibromoethyl)cyclohexane (beta-TBECH), is primarily used as an additive flame retardant. The isomers of TBECH, which include the (1R,2R)-1,2-dibromoethyl component, are thermally sensitive and can interconvert at high temperatures. This research is crucial for understanding the thermal stability and environmental impact of these flame retardants (Arsenault et al., 2008).

Polymer and Material Science

(1R,2R)-1,2-Cyclohexanedimethanol derivatives have been investigated for their potential use in the synthesis of polymers and materials. For example, its derivatives, like (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine, are utilized in the formation of chiral mononuclear and one-dimensional cadmium(II) complexes. These complexes exhibit luminescent properties, suggesting potential applications in optical materials (Cheng et al., 2013).

Environmental Studies

In the field of environmental studies, the presence of TBECH diastereoisomers, which include the (1R,2R)-1,2-dibromoethyl component, in Canadian Arctic beluga samples has been identified. This highlights the environmental persistence and potential ecological impact of such flame retardants (Tomy et al., 2008).

properties

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODWINGEHBYRT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285244
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25712-33-8, 65376-05-8
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25712-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedimethanol, (1R,2R)-rel
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1R,2R)-1,2-Cyclohexanedimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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